molecular formula C5H11N5O4S B14006618 2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid CAS No. 5180-63-2

2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid

Katalognummer: B14006618
CAS-Nummer: 5180-63-2
Molekulargewicht: 237.24 g/mol
InChI-Schlüssel: SJJAJVWUMLJZBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid is a compound that combines the properties of a pyrimidine derivative with sulfuric acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-methylpyrimidine-2,4,5-triamine involves several steps. One common method includes the reaction of N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide with sulfuric acid, followed by heating, intramolecular cyclization, and subsequent chlorination with phosphorous pentasulfide or thionyl chloride . The reaction conditions typically involve controlled temperatures and specific reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wirkmechanismus

The mechanism of action of 2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Eigenschaften

CAS-Nummer

5180-63-2

Molekularformel

C5H11N5O4S

Molekulargewicht

237.24 g/mol

IUPAC-Name

2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid

InChI

InChI=1S/C5H9N5.H2O4S/c1-8-5-9-2-3(6)4(7)10-5;1-5(2,3)4/h2H,6H2,1H3,(H3,7,8,9,10);(H2,1,2,3,4)

InChI-Schlüssel

SJJAJVWUMLJZBL-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC=C(C(=N1)N)N.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.